Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate involves multiple steps. One common method involves the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with ethyl chloroformate to form an intermediate, which is then reacted with 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and ethoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyl-4-methylthiophene-3-carboxylate: A simpler thiophene derivative with similar chemical properties.
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Another related compound used in the synthesis of more complex thiophene derivatives.
Uniqueness
Ethyl 5-acetyl-2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler thiophene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N2O6S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-5-28-20(26)15-12(3)17(13(4)24)30-19(15)22-18(23-21(27)29-6-2)16(25)14-10-8-7-9-11-14/h7-11,18,22H,5-6H2,1-4H3,(H,23,27) |
InChI Key |
FAXRKUZTEQJYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)OCC |
Origin of Product |
United States |
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